molecular formula C19H20Br2ClNO3 B15042909 3,4-dibromo-2-{(E)-[(5-tert-butyl-3-chloro-2-hydroxyphenyl)imino]methyl}-6-ethoxyphenol

3,4-dibromo-2-{(E)-[(5-tert-butyl-3-chloro-2-hydroxyphenyl)imino]methyl}-6-ethoxyphenol

Cat. No.: B15042909
M. Wt: 505.6 g/mol
InChI Key: YGBLCQDHHQLPJG-UHFFFAOYSA-N
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Description

3,4-dibromo-2-{(E)-[(5-tert-butyl-3-chloro-2-hydroxyphenyl)imino]methyl}-6-ethoxyphenol is a complex organic compound characterized by its unique structure, which includes bromine, chlorine, and ethoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dibromo-2-{(E)-[(5-tert-butyl-3-chloro-2-hydroxyphenyl)imino]methyl}-6-ethoxyphenol typically involves multi-step organic reactions. One common method includes the bromination of a precursor compound, followed by the introduction of the imino and ethoxy groups under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and subsequent functional group modifications. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance production rates and consistency.

Chemical Reactions Analysis

Types of Reactions

3,4-dibromo-2-{(E)-[(5-tert-butyl-3-chloro-2-hydroxyphenyl)imino]methyl}-6-ethoxyphenol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the bromine and chlorine groups, leading to the formation of less halogenated derivatives.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions vary based on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce dehalogenated phenols.

Scientific Research Applications

3,4-dibromo-2-{(E)-[(5-tert-butyl-3-chloro-2-hydroxyphenyl)imino]methyl}-6-ethoxyphenol has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 3,4-dibromo-2-{(E)-[(5-tert-butyl-3-chloro-2-hydroxyphenyl)imino]methyl}-6-ethoxyphenol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, modulating biological pathways and eliciting desired effects. Detailed studies on its binding affinity and interaction kinetics are essential to understand its full mechanism of action.

Comparison with Similar Compounds

Similar Compounds

  • 3,4-dibromo-2-{(E)-[(5-tert-butyl-3-chloro-2-hydroxyphenyl)imino]methyl}-6-methoxyphenol
  • 3,4-dibromo-2-{(E)-[(5-tert-butyl-3-chloro-2-hydroxyphenyl)imino]methyl}-6-propoxyphenol

Uniqueness

Compared to similar compounds, 3,4-dibromo-2-{(E)-[(5-tert-butyl-3-chloro-2-hydroxyphenyl)imino]methyl}-6-ethoxyphenol exhibits unique reactivity and biological activity due to the presence of the ethoxy group. This functional group can influence the compound’s solubility, stability, and interaction with biological targets, making it a valuable compound for specific applications.

Properties

Molecular Formula

C19H20Br2ClNO3

Molecular Weight

505.6 g/mol

IUPAC Name

3,4-dibromo-2-[(5-tert-butyl-3-chloro-2-hydroxyphenyl)iminomethyl]-6-ethoxyphenol

InChI

InChI=1S/C19H20Br2ClNO3/c1-5-26-15-8-12(20)16(21)11(17(15)24)9-23-14-7-10(19(2,3)4)6-13(22)18(14)25/h6-9,24-25H,5H2,1-4H3

InChI Key

YGBLCQDHHQLPJG-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC(=C(C(=C1O)C=NC2=C(C(=CC(=C2)C(C)(C)C)Cl)O)Br)Br

Origin of Product

United States

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